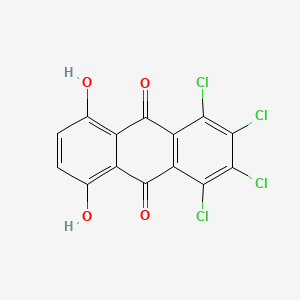
1,2,3,4-Tetrachloro-5,8-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tetrachloroquinone , is a chemical compound with the molecular formula C14H4Cl4O4. It belongs to the anthraquinone family and features four chlorine atoms and two hydroxyl groups on an anthracene backbone
Méthodes De Préparation
Synthesis:: 1,2,3,4-Tetrachloro-5,8-dihydroxyanthracene-9,10-dione can be synthesized through the oxidation of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione using various oxidants. For example, alkylamines can react with 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione after oxidation .
Industrial Production:: Unfortunately, detailed industrial production methods for tetrachloroquinone are not widely available. it is typically prepared in research laboratories or small-scale settings.
Analyse Des Réactions Chimiques
Reactivity:: Tetrachloroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) can convert tetrachloroquinone to its corresponding quinone form.
Reduction: Reduction with hydrazine or other reducing agents can yield the dihydroxyanthracene precursor.
Substitution: Chlorination reactions can introduce additional chlorine atoms.
Major Products:: The major products formed during these reactions include different derivatives of anthracene, such as dihydroxyanthracenes and chlorinated anthraquinones.
Applications De Recherche Scientifique
Tetrachloroquinone finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Limited applications due to its rarity.
Mécanisme D'action
The precise mechanism by which tetrachloroquinone exerts its effects remains an area of ongoing research. It likely interacts with cellular components, affecting redox processes and potentially influencing gene expression.
Comparaison Avec Des Composés Similaires
Tetrachloroquinone’s uniqueness lies in its tetrachloro substitution pattern on the anthracene core. Similar compounds include other anthraquinones, such as 1,2,5,8-tetrahydroxyanthraquinone (quinalizarin) . tetrachloroquinone’s specific combination of chlorine atoms sets it apart.
Propriétés
Numéro CAS |
34234-10-1 |
|---|---|
Formule moléculaire |
C14H4Cl4O4 |
Poids moléculaire |
378.0 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Cl4O4/c15-9-7-8(10(16)12(18)11(9)17)14(22)6-4(20)2-1-3(19)5(6)13(7)21/h1-2,19-20H |
Clé InChI |
WABFZNNQLRGYNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12004162.png)
![(2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one](/img/structure/B12004169.png)
![methyl 4-[(E)-(2-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B12004174.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004186.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)



![5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004234.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004236.png)
![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)

